molecular formula C8H13NO B13548310 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B13548310
M. Wt: 139.19 g/mol
InChI Key: MEGXDVZYFKXXOM-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is a compound that features a unique bicyclo[1.1.1]pentane core structure. This structure is known for its rigidity and three-dimensionality, making it an attractive scaffold in medicinal chemistry and materials science. The compound also contains an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxyl group, which contributes to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)bicyclo[111]pentan-1-ol typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes mentioned above. The choice of method would depend on factors such as yield, cost, and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azetidine ring can be reduced to form different nitrogen-containing compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or sulfonates for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide variety of functional groups.

Scientific Research Applications

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the biological activity of other compounds by interacting with similar molecular targets and pathways. The bicyclo[1.1.1]pentane core adds three-dimensionality and rigidity to the molecule, which can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different substituents at the bridgehead positions.

    Cubanes: Another class of rigid, three-dimensional molecules that can serve as bioisosteres.

    Higher bicycloalkanes: These compounds have similar structural features but with additional carbon atoms in the ring system.

Uniqueness

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is unique due to the presence of both the azetidine ring and the hydroxyl group, which provide additional sites for chemical modification and enhance its potential as a versatile building block in synthetic chemistry and drug development .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol

InChI

InChI=1S/C8H13NO/c10-8-3-7(4-8,5-8)6-1-9-2-6/h6,9-10H,1-5H2

InChI Key

MEGXDVZYFKXXOM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C23CC(C2)(C3)O

Origin of Product

United States

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